potential off-target effects of CZC24832 at high concentrations

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Compound of Interest		
Compound Name:	CZC24832	
Cat. No.:	B612260	Get Quote

Technical Support Center: CZC24832

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **CZC24832**, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of CZC24832?

A1: **CZC24832** is a highly selective and potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 27 nM.[1][2] Its selectivity has been profiled against a large panel of kinases and other proteins. The primary known off-targets are PI3Kβ and PIP4K2C, which are inhibited at higher concentrations.[1]

Q2: What is the selectivity profile of CZC24832 against different PI3K isoforms?

A2: **CZC24832** exhibits significant selectivity for PI3Kγ over other class I PI3K isoforms. It is approximately 10-fold selective over PI3Kβ and over 100-fold selective over PI3Kα and PI3Kδ. [1] The table below summarizes the inhibitory concentrations for each isoform.



Q3: I am observing unexpected cellular phenotypes at high concentrations of **CZC24832**. What could be the cause?

A3: At high concentrations, **CZC24832** can inhibit off-target kinases, primarily PI3K β .[1] Inhibition of PI3K β can lead to various cellular effects that are distinct from the inhibition of PI3K γ . It is crucial to consider the concentration-dependent selectivity of the compound. For troubleshooting, refer to the workflow diagram below and consider performing experiments with more selective inhibitors of PI3K β or using genetic approaches to validate the role of PI3K γ .

Q4: Are there any known safety liabilities associated with CZC24832, such as cardiotoxicity?

A4: Studies using human stem cell-derived cardiomyocytes have shown that specific inhibitors of PI3Ky, including **CZC24832**, do not induce apoptosis or have other adverse effects on cardiomyocyte function.[3] In contrast, pan-PI3K inhibitors and inhibitors of PI3K α and PI3K δ have been shown to induce apoptosis in these cells.[3]

Q5: How does the potency of CZC24832 differ between human and rodent models?

A5: The potency of **CZC24832** for PI3Kγ and PI3Kβ is consistently lower by a factor of 2 to 4 in mice and rats compared to humans.[1] However, the selectivity windows are largely maintained.[1] This is an important consideration when translating results from preclinical rodent models to human systems.

Data Summary

Table 1: In Vitro Inhibitory Activity of CZC24832 against PI3K Isoforms

Target	IC50	Selectivity vs. Pl3Ky
РІЗКу	27 nM	1x
РІЗКβ	1.1 μΜ	~41x
ΡΙ3Κδ	8.194 μΜ	~303x
ΡΙ3Κα	>10 μM	>370x

Data compiled from multiple sources.[1][2][4]



Table 2: Cellular Activity of CZC24832

Assay	Cell Type	IC50
C5a-induced AKT Ser473 phosphorylation	RAW264.7 cells	1.2 μΜ
fMLP-induced neutrophil migration	Neutrophils	1.0 μΜ
IL-17A Inhibition	BT co-culture system	1.5 μΜ

Data compiled from multiple sources.[1][2][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of **CZC24832** against a kinase of interest. Specific conditions may need to be optimized for different kinases.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- CZC24832 (or other test compounds)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™], or radiolabeled ATP)
- Microplate reader compatible with the chosen detection method

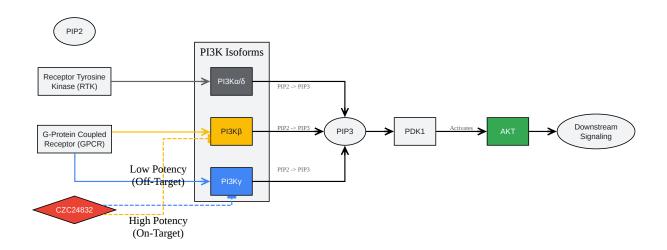
Procedure:



- Compound Preparation: Prepare a serial dilution of CZC24832 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
- Reaction Setup: In a suitable microplate, add the following components in order:
 - Kinase assay buffer
 - Test compound (CZC24832) or vehicle control (DMSO)
 - Kinase
 - Substrate
- Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).
- Stop Reaction & Detection: Stop the reaction by adding a stop solution or by proceeding directly to the detection step, following the manufacturer's instructions for the chosen detection reagent.
- Data Analysis: Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a
 microplate reader. Calculate the percent inhibition for each compound concentration relative
 to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter
 logistic dose-response curve.

Visualizations

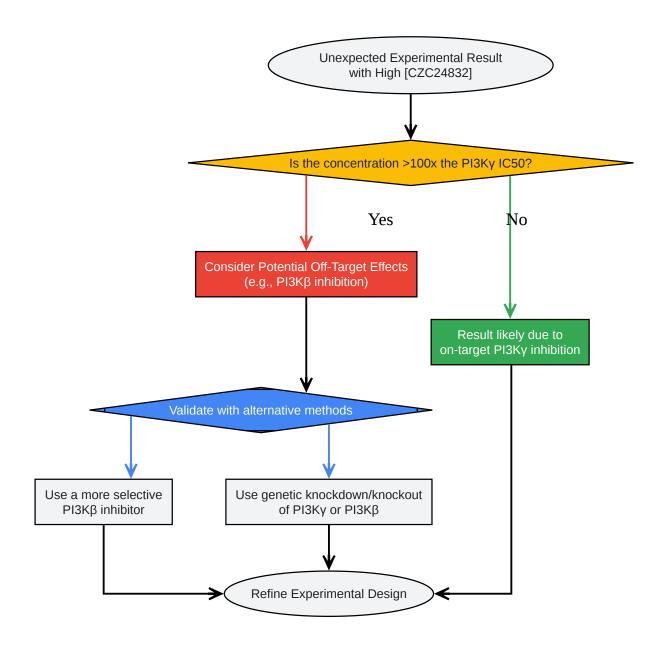




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Caption: PI3K signaling pathway and points of inhibition by CZC24832.





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